3-Methyl-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-Methyl-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 3-Methyl-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common synthetic route includes the condensation of 2-methyl-5-nitro-1H-imidazole with substituted isatin in the presence of hydrazine hydrate . The reaction is usually carried out in ethanol with a few drops of glacial acetic acid as a catalyst. The resulting product is then purified and characterized using various spectroscopic techniques such as IR and NMR .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions due to the presence of electron-donating groups.
Condensation: The pyrazole ring can participate in condensation reactions with various aldehydes and ketones to form new derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various aldehydes and ketones. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methyl-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain kinases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells and other pathogenic organisms .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide
- 3-Methyl-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide .
What sets 3-Methyl-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide apart is its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications.
Properties
Molecular Formula |
C13H10N6O4 |
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Molecular Weight |
314.26 g/mol |
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H10N6O4/c1-6-4-10(16-15-6)12(20)18-17-11-8-5-7(19(22)23)2-3-9(8)14-13(11)21/h2-5,14,21H,1H3,(H,15,16) |
InChI Key |
BLEUFHXZLDXBGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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